Magnesium ascorbyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium ascorbyl phosphate (MAP) is a water-soluble derivative of vitamin C. It is widely used in the cosmetic industry due to its ability to penetrate the skin and provide a range of benefits. MAP is also used in scientific research to investigate its potential therapeutic effects.

Aplicaciones Científicas De Investigación

Collagen Production

MAP stimulates collagen synthesis, which is crucial for maintaining skin elasticity and firmness . As we age, collagen production decreases, leading to sagging skin. MAP helps combat this by promoting collagen production .

Skin Care

MAP is a stable form of Vitamin C that the skin readily absorbs . It’s proven effective in reducing fine lines, wrinkles, improving skin tone and texture, and shielding against sun damage . Plus, it’s gentle and suitable for all skin types .

Hyperpigmentation Reduction

MAP is used in skincare products for its ability to reduce hyperpigmentation . This makes it a valuable ingredient in products aimed at evening out skin tone and reducing dark spots .

Free Radical Protection

MAP has the ability to protect the skin from free radicals . Free radicals can cause oxidative stress, leading to premature skin aging. By neutralizing these harmful molecules, MAP helps to maintain youthful, healthy skin .

Bone Formation

Research has shown that MAP promotes bone formation via the CaMKII signaling pathway . This makes it a potential treatment option for bone loss disorders by boosting osteoblastogenesis and bone formation .

Mecanismo De Acción

Target of Action

Magnesium Ascorbyl Phosphate (MAP) primarily targets calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα) . This kinase plays a crucial role in the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) .

Mode of Action

MAP directly binds to and activates CaMKIIα . This binding and activation lead to a concomitant activation in the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP‐response element binding protein), as well as an elevation of C‐FOS expression .

Biochemical Pathways

The activation of CaMKIIα by MAP triggers the CaMKII/ERK1/2/CREB/C‐FOS signaling pathway . This pathway promotes osteogenic differentiation and proliferation of SSPCs, thereby enhancing bone formation .

Pharmacokinetics

It’s also known that MAP supplementation by gavage could alleviate bone loss and accelerate bone defect healing .

Result of Action

The activation of the CaMKII/ERK1/2/CREB/C‐FOS signaling pathway by MAP leads to the promotion of osteoblastogenesis and bone formation . This results in the alleviation of bone loss and acceleration of bone defect healing . Additionally, MAP has been shown to increase collagen synthesis, stabilize collagen fibers, and decrease their destruction .

Action Environment

MAP is a stable derivative of Vitamin C and is known to be effective in various environments . It’s particularly potent as an antioxidant for the skin, protecting against photoaging, UV-induced immunosuppression, or cancer formation . Its stability and hydrophilic nature make it a suitable compound for various applications, including those in challenging environments .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Magnesium ascorbyl phosphate can be achieved through a two-step reaction process. The first step involves the conversion of L-ascorbic acid to ascorbyl-2-phosphate, followed by the reaction of ascorbyl-2-phosphate with magnesium chloride to form Magnesium ascorbyl phosphate.", "Starting Materials": [ "L-ascorbic acid", "Sodium hydroxide", "Phosphoric acid", "Magnesium chloride" ], "Reaction": [ "Step 1: Conversion of L-ascorbic acid to ascorbyl-2-phosphate", "a. Dissolve 10 g of L-ascorbic acid in 100 mL of distilled water", "b. Add 10 g of sodium hydroxide to the solution and stir until dissolved", "c. Add 10 mL of phosphoric acid to the solution and stir until dissolved", "d. Heat the solution to 70-80°C for 2 hours", "e. Cool the solution to room temperature and adjust the pH to 7.0 with sodium hydroxide", "f. Filter the solution to obtain ascorbyl-2-phosphate", "Step 2: Reaction of ascorbyl-2-phosphate with magnesium chloride", "a. Dissolve 5 g of ascorbyl-2-phosphate in 50 mL of distilled water", "b. Add 5 g of magnesium chloride to the solution and stir until dissolved", "c. Adjust the pH to 7.0 with sodium hydroxide", "d. Filter the solution to obtain Magnesium ascorbyl phosphate", "e. Wash the product with distilled water and dry in a vacuum oven at 60°C" ] } | |

Número CAS |

114040-31-2 |

Nombre del producto |

Magnesium ascorbyl phosphate |

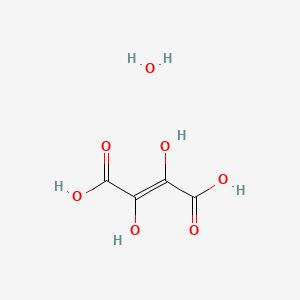

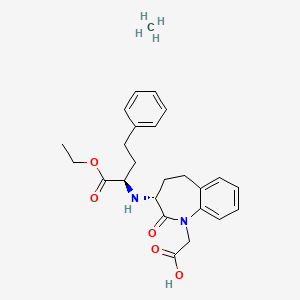

Fórmula molecular |

C6H8Mg3O14P2 |

Peso molecular |

438.979 |

Nombre IUPAC |

trimagnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;diphosphate |

InChI |

InChI=1S/C6H8O6.3Mg.2H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;2*1-5(2,3)4/h2,5,7-10H,1H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6/t2-,5+;;;;;/m0...../s1 |

Clave InChI |

HTJNEBVCZXHBNJ-XCTPRCOBSA-H |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)